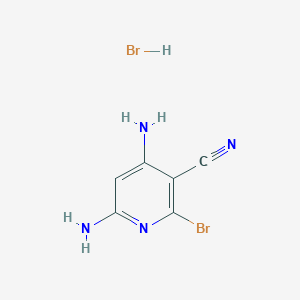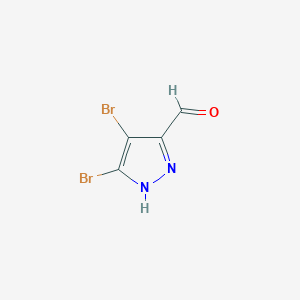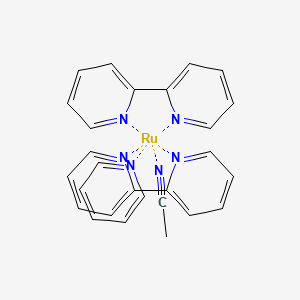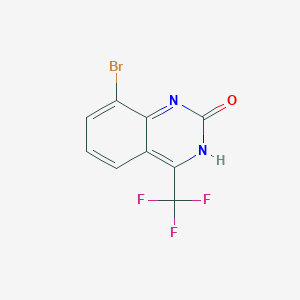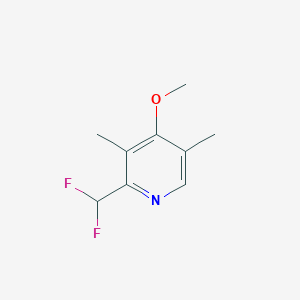
2-(Difluoromethyl)-4-methoxy-3,5-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-4-methoxy-3,5-dimethylpyridine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with difluoromethyl, methoxy, and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-methoxy-3,5-dimethylpyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the difluoromethylation of a pre-synthesized pyridine derivative. This can be achieved using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of catalysts, such as palladium or copper complexes, can also enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)-4-methoxy-3,5-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a suitable solvent.
Major Products:
- Oxidation of the methoxy group can yield 2-(Difluoromethyl)-4-formyl-3,5-dimethylpyridine.
- Reduction of the difluoromethyl group can produce 2-(Methyl)-4-methoxy-3,5-dimethylpyridine.
- Substitution reactions can lead to various derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-4-methoxy-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets. It may serve as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-4-methoxy-3,5-dimethylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The methoxy and dimethyl groups contribute to the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
2-(Trifluoromethyl)-4-methoxy-3,5-dimethylpyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group. It exhibits different reactivity and biological activity due to the additional fluorine atom.
2-(Difluoromethyl)-4-hydroxy-3,5-dimethylpyridine:
2-(Difluoromethyl)-4-methoxy-3,5-dimethylbenzene: A benzene derivative with similar substituents but lacks the nitrogen atom in the ring, resulting in different chemical behavior.
Uniqueness: 2-(Difluoromethyl)-4-methoxy-3,5-dimethylpyridine is unique due to the combination of its substituents and the presence of the pyridine ring. The difluoromethyl group imparts distinct electronic properties, while the methoxy and dimethyl groups enhance its stability and reactivity. These features make it a versatile compound in various chemical and biological applications .
Propiedades
Fórmula molecular |
C9H11F2NO |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-4-methoxy-3,5-dimethylpyridine |
InChI |
InChI=1S/C9H11F2NO/c1-5-4-12-7(9(10)11)6(2)8(5)13-3/h4,9H,1-3H3 |
Clave InChI |
CGDVKLYYGBZHNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=C1OC)C)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)

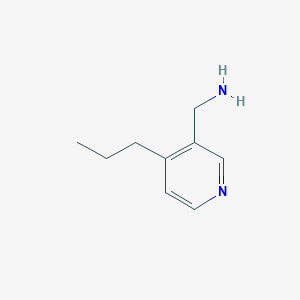
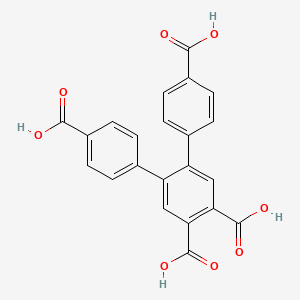
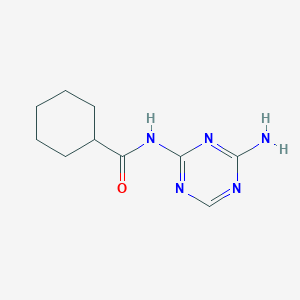
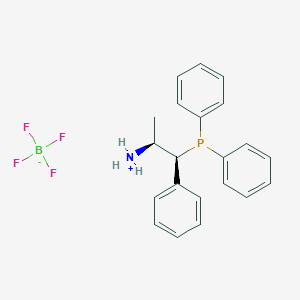
![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)
